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molecular formula C10H18O4 B8700987 Methyl 2-(3,3-dimethoxycyclopentyl)acetate

Methyl 2-(3,3-dimethoxycyclopentyl)acetate

Cat. No. B8700987
M. Wt: 202.25 g/mol
InChI Key: ARTVEUVLUHSEKK-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

Tetrahedron, 57 (2001), 5183. A mixture of Montmorillonite K10 (188 g, 571 mmol) in trimethyl orthoformate (316 mL, 2856 mmol) was stirred for 2 hrs under nitrogen. To the mixture was slowly added methyl 2-(3-oxocyclopentyl)acetate (89.2 g, 571 mmol), as a suspension in pentane (500 mL). The mixture was stirred for 16 hrs, then filtered through a CELITE® pad rinsing with pentane. The filtrate was concentrated under reduced pressure to afford the title compound (104.9 g, 519 mmol, 91% yield) as an amber oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.67 (3 H, s) 3.20 (6 H, s) 2.35-2.46 (3 H, m) 2.11 (1 H, dd, J=13.18, 7.40 Hz) 1.86-1.96 (2 H, m) 1.74-1.83 (1 H, m) 1.44 (1 H, dd, J=13.05, 8.53 Hz) 1.34 (1 H, dd, J=12.55, 8.78 Hz). 13C NMR (101 MHz, CDCl3) δ ppm 172.73, 110.91, 50.93, 48.80, 48.61, 40.27, 39.66, 33.51, 33.25, 29.37.
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
316 mL
Type
reactant
Reaction Step One
Quantity
89.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].[CH:19]([O:24][CH3:25])([O:22][CH3:23])OC.O=[C:27]1C[CH2:30][CH:29]([CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH2:28]1>CCCCC>[CH3:25][O:24][C:19]1([O:22][CH3:23])[CH2:27][CH2:28][CH:29]([CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH2:30]1 |f:0.1.2.3.4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
188 g
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
Name
Quantity
316 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
89.2 g
Type
reactant
Smiles
O=C1CC(CC1)CC(=O)OC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 hrs under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 16 hrs
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through a CELITE® pad
WASH
Type
WASH
Details
rinsing with pentane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1(CC(CC1)CC(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 519 mmol
AMOUNT: MASS 104.9 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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